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Compound Name: 3,4,5-Trimethoxycinnamic acid

Cat. No.: B1210485 Get Quote

An In-depth Technical Guide to the Spectroscopic Data of 3,4,5-Trimethoxycinnamic Acid

For Researchers, Scientists, and Drug Development
Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3,4,5-
Trimethoxycinnamic acid (TMCA), a naturally occurring compound found in plants like

Polygala tenuifolia[1]. TMCA and its derivatives are of significant interest in drug discovery due

to their wide range of biological activities, including antidepressant, anticonvulsant, antitumor,

and anti-inflammatory properties[1][2]. Accurate spectroscopic analysis is fundamental for the

identification, characterization, and quality control of this compound in research and

development.

This document presents key spectroscopic data from Nuclear Magnetic Resonance (NMR),

Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols are

provided to ensure reproducibility, and the data is summarized in clear, tabular formats for ease

of reference and comparison.

Spectroscopic Data Summary
The structural characterization of 3,4,5-Trimethoxycinnamic acid (IUPAC Name: (E)-3-(3,4,5-

trimethoxyphenyl)prop-2-enoic acid) is confirmed by a combination of spectroscopic
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techniques. The following tables summarize the key data obtained from ¹H NMR, ¹³C NMR, IR,

and Mass Spectrometry.

¹H Nuclear Magnetic Resonance (NMR) Data
¹H NMR spectroscopy is used to determine the proton environment in the molecule. The data

below, obtained at 600 MHz in a water (H₂O) solvent, shows characteristic peaks for the

aromatic, vinylic, and methoxy protons.

Chemical Shift (δ) ppm
Multiplicity & Integration
(Predicted)

Assignment

7.22 d, 1H H-α (vinylic)

6.80 s, 2H H-2', H-6' (aromatic)

6.39 d, 1H H-β (vinylic)

3.84 s, 6H 3', 5' -OCH₃

3.76 s, 3H 4' -OCH₃

Data sourced from a 600 MHz

spectrum in H₂O.[3][4]

¹³C Nuclear Magnetic Resonance (NMR) Data
¹³C NMR provides information about the carbon skeleton of the molecule. The following

assignments are based on spectra obtained in Deuterated Chloroform (CDCl₃).
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Chemical Shift (δ) ppm Assignment

165.9 C=O (Carboxylic Acid)

153.6 C-3', C-5'

140.9 C-α

139.8 C-4'

130.6 C-1'

120.4 C-β

105.1 C-2', C-6'

61.1 4' -OCH₃

56.3 3', 5' -OCH₃

Data corresponds to spectra obtained in

Chloroform-d.[5][6]

Infrared (IR) Spectroscopy Data
IR spectroscopy identifies the functional groups present in the molecule through their

characteristic vibrational frequencies. The data below is consistent with the structure of TMCA,

showing key stretches for the hydroxyl, carbonyl, carbon-carbon double bonds, and ether

linkages.
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Wavenumber (cm⁻¹) Vibration Type Functional Group

~3440 O-H stretch Carboxylic Acid

~3000 C-H stretch (aromatic/vinylic) Ar-H, C=C-H

~2940, ~2840 C-H stretch (aliphatic) -OCH₃

~1710 C=O stretch Carboxylic Acid

~1630 C=C stretch (alkene) Vinylic C=C

~1580 C=C stretch (aromatic) Aromatic Ring

~1240, ~1125 C-O stretch Aryl Ether

Characteristic wavenumbers

derived from reported spectra

of TMCA derivatives.[1][6]

Mass Spectrometry (MS) Data
Mass spectrometry provides information on the mass-to-charge ratio (m/z) of the parent

molecule and its fragments, confirming the molecular weight and aiding in structural

elucidation. The molecular weight of 3,4,5-Trimethoxycinnamic acid is 238.24 g/mol .[3]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.mdpi.com/2076-3417/11/10/4691
https://www.tandfonline.com/doi/full/10.3109/14756360902932784
https://www.benchchem.com/product/b1210485?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/3_4_5-Trimethoxycinnamic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1210485?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


m/z Ion Type Method

238.0 [M]⁺ GC-MS (EI)

223.0 [M-CH₃]⁺ GC-MS (EI)

221.078 [M-H₂O+H]⁺ (Predicted) MS-MS (Positive Ion)

206.054 [M-H₂O-CH₃]⁺ (Predicted) MS-MS (Positive Ion)

239.088 [M+H]⁺ MS-MS (Positive Ion)

Data sourced from Gas

Chromatography-Mass

Spectrometry (GC-MS) with

Electron Ionization (EI) and

tandem Mass Spectrometry

(MS-MS).[3]

Spectroscopic Analysis Workflow
The following diagram illustrates a generalized workflow for the spectroscopic characterization

of a chemical compound like 3,4,5-Trimethoxycinnamic acid.
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General Workflow for Spectroscopic Analysis

Sample Preparation

Instrumental Analysis
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Caption: A generalized workflow for the spectroscopic analysis of a pure chemical compound.

Experimental Protocols
The methodologies described below are representative of standard practices for obtaining

high-quality spectroscopic data for compounds like 3,4,5-Trimethoxycinnamic acid.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a high-field spectrometer,

such as a 600 MHz JEOL JNM-ECA 600II or equivalent instrument.[1]

Sample Preparation: A few milligrams of the 3,4,5-Trimethoxycinnamic acid sample are

dissolved in a deuterated solvent (e.g., Chloroform-d, DMSO-d₆, or H₂O) in a standard 5 mm

NMR tube. Tetramethylsilane (TMS) is often used as an internal standard for chemical shifts

(δ), reported in parts per million (ppm).[6]

Data Acquisition: For ¹H NMR, standard pulse sequences are used. For ¹³C NMR, proton-

decoupled spectra are acquired to simplify the spectrum to single lines for each unique

carbon atom.

Data Reporting: Chemical shifts are reported relative to the solvent resonance or TMS. Data

includes the chemical shift, multiplicity (s = singlet, d = doublet, t = triplet, m = multiplet),

coupling constants (J) in Hertz (Hz), and integration (for ¹H NMR).[6]

Infrared (IR) Spectroscopy
Instrumentation: IR spectra are recorded on a Fourier Transform Infrared (FTIR)

spectrometer, such as a Nicolet iS5 IR spectrometer.[1]

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is

commonly employed. A small amount of the solid sample is placed directly on the ATR

crystal. Alternatively, the sample can be prepared as a potassium bromide (KBr) pellet.

Data Acquisition: Spectra are typically collected over a range of 4000–450 cm⁻¹ with a

resolution of 2-4 cm⁻¹. Multiple scans (e.g., 256) are accumulated to improve the signal-to-

noise ratio.[1]

Data Reporting: The positions of major absorption bands are reported in wavenumbers

(cm⁻¹).

Mass Spectrometry (MS)
Instrumentation: High-resolution mass spectra (HR-MS) can be obtained using a system like

a liquid chromatograph (LC) coupled to an Orbitrap mass spectrometer equipped with a
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heated electrospray ionization (HESI) source.[1] For volatile derivatives, Gas

Chromatography-Mass Spectrometry (GC-MS) with an electron ionization (EI) source may

be used.[3]

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or

acetonitrile) at a low concentration. For LC-MS, the solution is directly injected into the

instrument.

Data Acquisition: In positive ion mode for ESI, the instrument is set to detect protonated

molecules [M+H]⁺. In EI mode, the instrument detects the radical cation [M]⁺ and its

subsequent fragments. The mass analyzer scans over a defined m/z range.

Data Reporting: The mass-to-charge ratios (m/z) of the molecular ion and significant

fragment ions are reported. For HR-MS, masses are reported to several decimal places,

allowing for the determination of the elemental formula.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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